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Introduction
SLC-391 is a potent and selective, orally bioavailable small molecule inhibitor of AXL receptor

tyrosine kinase.[1][2][3][4] AXL is a member of the TAM (TYRO3, AXL, MER) family of receptor

tyrosine kinases, which are implicated in various aspects of cancer progression, including cell

survival, proliferation, metastasis, and therapeutic resistance.[5][6] Overexpression of AXL is

associated with a poor prognosis in several human cancers, making it an attractive therapeutic

target.[6][7] SLC-391 has demonstrated anti-proliferative activity in various tumor cell lines and

efficacy in animal models of non-small cell lung cancer (NSCLC), chronic myeloid leukemia

(CML), and acute myeloid leukemia (AML).[1][5] This technical guide provides a

comprehensive overview of the target selectivity profile of SLC-391, including its activity

against TAM kinases and other off-target kinases, the signaling pathways it modulates, and

detailed methodologies for the key experiments used in its characterization.

Data Presentation
In Vitro Kinase Inhibition Profile of SLC-391
The inhibitory activity of SLC-391 against the TAM family kinases was determined using a

radiometric activity-based kinase assay. The half-maximal inhibitory concentration (IC50)

values are summarized in the table below.
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Kinase Target IC50 (nM)

AXL 9.6

TYRO3 42.3

MER 44.0

Data sourced from a radiometric activity–based kinase assay.[8]

Selectivity Profile of SLC-391 Against a Broader Kinase
Panel
The selectivity of SLC-391 was further evaluated against a panel of 93 receptor tyrosine

kinases using a BaF3 cell-based assay. At a concentration of 100 nM, SLC-391 demonstrated

significant inhibition of AXL, with moderate inhibition of a few other kinases.

Kinase Target Percent Inhibition at 100 nM

AXL >70%

MER ~60%

FGFR3 ~60%

VEGFR1 ~60%

Data from a BaF3 cell-based proliferation assay.[8]

Signaling Pathways
SLC-391 exerts its therapeutic effects by inhibiting the AXL signaling pathway. Upon binding of

its ligand, Gas6, AXL dimerizes and autophosphorylates, initiating downstream signaling

cascades that promote cell survival and proliferation.[9][10] SLC-391 binds to the ATP-binding

site of the AXL kinase domain, preventing its activation and subsequent signal transduction.[2]

[8] This leads to the inhibition of key downstream pathways, including the PI3K/AKT and

RAF/MEK/ERK pathways.[8][11]
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Experimental Protocols
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Radiometric Kinase Assay
This assay quantifies the enzymatic activity of a kinase by measuring the incorporation of a

radiolabeled phosphate from [γ-³³P]ATP into a substrate.

Materials:

Recombinant human AXL, TYRO3, and MER kinases

Peptide substrate (e.g., poly[Glu:Tyr] 4:1)

[γ-³³P]ATP

Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-

35, 2 mM DTT)

SLC-391 at various concentrations

Phosphocellulose paper

Wash buffer (e.g., 0.75% phosphoric acid)

Scintillation counter

Procedure:

Prepare a reaction mixture containing the kinase, peptide substrate, and SLC-391 (or vehicle

control) in kinase reaction buffer.

Initiate the kinase reaction by adding [γ-³³P]ATP.

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60

minutes).

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated

[γ-³³P]ATP.
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Measure the amount of incorporated radiolabel using a scintillation counter.

Calculate the percent inhibition of kinase activity at each SLC-391 concentration and

determine the IC50 value by fitting the data to a dose-response curve.
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Radiometric Kinase Assay Workflow
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BaF3 Cell-Based Proliferation Assay
This assay is used to determine the inhibitory effect of a compound on the proliferation of BaF3

cells, a murine pro-B cell line that is dependent on a specific kinase for survival and growth.

Materials:

BaF3 cells engineered to express a specific human receptor tyrosine kinase (e.g., AXL,

MER, FGFR3, VEGFR1)

Complete growth medium (e.g., RPMI-1640 with 10% FBS and appropriate supplements)

SLC-391 at various concentrations

Cell proliferation reagent (e.g., CellTiter-Glo®)

96-well plates

Plate reader

Procedure:

Seed the engineered BaF3 cells in 96-well plates in their complete growth medium.

Add serial dilutions of SLC-391 to the wells. Include a vehicle-only control.

Incubate the plates for a period that allows for cell proliferation (e.g., 72 hours) at 37°C in a

humidified CO₂ incubator.

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

This reagent typically measures ATP levels as an indicator of cell viability.

Measure the luminescence or fluorescence signal using a plate reader.

Calculate the percent inhibition of cell proliferation for each concentration of SLC-391 and

determine the IC50 value.
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SLC-391 is a potent inhibitor of AXL kinase with a favorable selectivity profile. It demonstrates

strong activity against AXL and moderate activity against other TAM family members, TYRO3

and MER. Broader kinase screening revealed some off-target activity at higher concentrations,

primarily against MER, FGFR3, and VEGFR1. The primary mechanism of action of SLC-391 is

the inhibition of the AXL signaling pathway, leading to reduced cell proliferation and survival.

The experimental protocols detailed in this guide provide a framework for the continued

investigation and characterization of SLC-391 and other kinase inhibitors. These findings

support the ongoing clinical development of SLC-391 as a promising targeted therapy for

cancers with high AXL activity.[1][12][13][14][15]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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